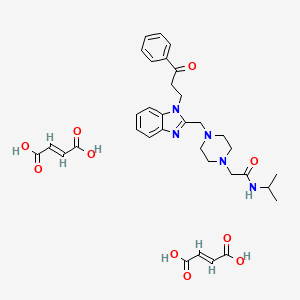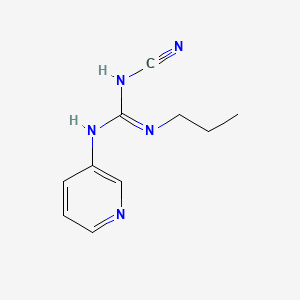
Molybdenum--uranium (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum–uranium (1/2) is a compound that combines the elements molybdenum and uranium in a specific ratioThe combination of molybdenum and uranium results in a material that exhibits enhanced mechanical properties, corrosion resistance, and dimensional stability, making it a promising candidate for use in nuclear reactors and other high-stress environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of molybdenum–uranium (1/2) typically involves the use of powder metallurgy techniques. This method includes the blending of molybdenum and uranium powders, followed by compaction and sintering at high temperatures. The process ensures a uniform distribution of the elements and results in a dense, homogenous material .
Industrial Production Methods: In industrial settings, the production of molybdenum–uranium (1/2) may also involve electron-beam or vacuum-arc melting techniques. These methods provide high-purity materials and allow for precise control over the composition and microstructure of the final product .
Chemical Reactions Analysis
Types of Reactions: Molybdenum–uranium (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, molybdenum can be oxidized to form molybdenum trioxide (MoO3) at elevated temperatures, while uranium can undergo reduction reactions to form lower oxidation states .
Common Reagents and Conditions: Common reagents used in the reactions of molybdenum–uranium (1/2) include acids, bases, and oxidizing agents. For example, sulfuric acid (H2SO4) can be used to strip uranium and molybdenum ions from the compound, resulting in the formation of uranium oxide (UO2) and molybdenum trioxide (MoO3) .
Major Products Formed: The major products formed from the reactions of molybdenum–uranium (1/2) include uranium oxide (UO2) and molybdenum trioxide (MoO3). These products are of interest due to their applications in nuclear fuel and catalysis .
Scientific Research Applications
Molybdenum–uranium (1/2) has a wide range of scientific research applications. In the field of nuclear science, it is used as a fuel material for research reactors due to its excellent properties, such as high density and good thermal conductivity . In materials science, the compound is studied for its potential use in high-temperature and high-stress environments, where its mechanical properties and corrosion resistance are advantageous .
Mechanism of Action
The mechanism of action of molybdenum–uranium (1/2) in nuclear applications involves its ability to sustain nuclear fission reactions. The compound’s high density and thermal conductivity allow it to efficiently transfer heat generated during fission, making it an effective fuel material . On a molecular level, the presence of molybdenum enhances the mechanical properties and corrosion resistance of the compound, while uranium provides the necessary fissile material for nuclear reactions .
Comparison with Similar Compounds
Molybdenum–uranium (1/2) can be compared to other uranium-based compounds, such as uranium-zirconium and uranium-titanium alloys. While these compounds also exhibit good mechanical properties and corrosion resistance, molybdenum–uranium (1/2) is unique in its ability to maintain dimensional stability under high-stress conditions . Additionally, the presence of molybdenum provides enhanced thermal conductivity, making it a more efficient material for nuclear fuel applications .
List of Similar Compounds:- Uranium-zirconium alloy
- Uranium-titanium alloy
- Uranium-molybdenum alloy (with different ratios)
- Uranium-niobium alloy
Properties
CAS No. |
58616-21-0 |
|---|---|
Molecular Formula |
MoU2 |
Molecular Weight |
572.01 g/mol |
IUPAC Name |
molybdenum;uranium |
InChI |
InChI=1S/Mo.2U |
InChI Key |
XJSZZMKZYMBBDG-UHFFFAOYSA-N |
Canonical SMILES |
[Mo].[U].[U] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



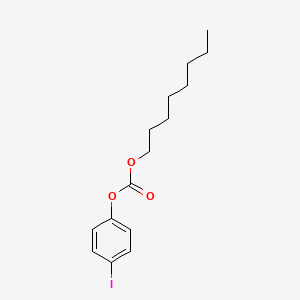
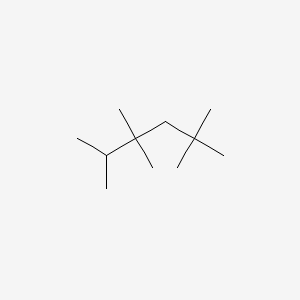

![(3Z)-3-[(4-Chlorophenyl)imino]-N-phenyl-3H-1,2,4-dithiazol-5-amine](/img/structure/B14619912.png)
![(E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide](/img/structure/B14619913.png)
![1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one](/img/structure/B14619917.png)

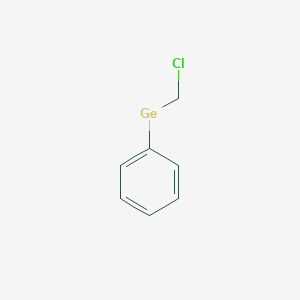

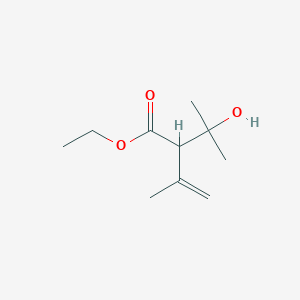
![O-[2-(Dimethylamino)ethyl] butylcarbamothioate](/img/structure/B14619946.png)
